Lipophilicity Advantage: XLogP = 2.3 vs. 2.13 for Unsubstituted Benzofuran-3-carboxylic Acid
The target compound exhibits a computed XLogP of 2.3, compared to a LogP of 2.131 for the unsubstituted benzofuran-3-carboxylic acid (CAS 26537-68-8) [1][2]. Although the absolute difference is modest (ΔLogP ≈ +0.17), the 2-methyl group introduces a measurable increase in lipophilicity that influences solubility partitioning, membrane permeability, and reversed-phase chromatographic retention, which are critical parameters for downstream biological assays and purification protocols.
| Evidence Dimension | Lipophilicity (LogP/XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.3 (predicted) |
| Comparator Or Baseline | Benzofuran-3-carboxylic acid (CAS 26537-68-8), LogP = 2.131 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.17 (target more lipophilic) |
| Conditions | Predicted/computed values from independent database sources; not a head-to-head experimental measurement. |
Why This Matters
Even small LogP differences affect compound partitioning in biological assays and preparative chromatography, making the methylated analog the preferred choice when higher organic-phase solubility is required for reaction optimization or bioassay design.
- [1] Chem960. 2-Methylbenzofuran-3-carboxylic acid (CAS 3265-74-5): XLogP = 2.3. https://m.chem960.com/m/3265-74-5 (accessed 2026-04-23). View Source
- [2] Molbase. 1-Benzofuran-3-carboxylic acid (CAS 26537-68-8): LogP = 2.131. https://qiye.molbase.cn/26537-68-8 (accessed 2026-04-23). View Source
